molecular formula C11H21N3 B11729227 (2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11729227
M. Wt: 195.30 g/mol
InChI Key: IHCNLVRHMXNQDV-UHFFFAOYSA-N
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Description

(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the pyrazole ring often imparts significant biological activity to the compound, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves the formation of the pyrazole ring followed by the introduction of the amine group. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring. Subsequent alkylation and amination steps introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylpropan-2-amine
  • 2-methyl-1-propanamine
  • 1-methyl-4-propan-2-ylbenzene

Uniqueness

What sets (2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine apart from similar compounds is its specific substitution pattern on the pyrazole ring. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

2-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H21N3/c1-9(2)7-12-8-11-5-6-13-14(11)10(3)4/h5-6,9-10,12H,7-8H2,1-4H3

InChI Key

IHCNLVRHMXNQDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=NN1C(C)C

Origin of Product

United States

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